molecular formula C15H11N3O3 B3230342 1-(2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)ethanone CAS No. 1301138-36-2

1-(2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)ethanone

Cat. No.: B3230342
CAS No.: 1301138-36-2
M. Wt: 281.27 g/mol
InChI Key: KTYUUPHGLFVEDZ-UHFFFAOYSA-N
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Description

1-(2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)ethanone is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)ethanone typically involves multi-step reactions. One common method is the Groebke–Blackburn–Bienaymé reaction, which involves the reaction of an aldehyde, 2-aminopyridine, and an isocyanide . This method is favored for its versatility and robustness.

Another approach involves the nucleophilic aromatic substitution of 5-fluoroimidazo[1,2-a]pyridines under basic conditions . This method can be optimized by using non-nucleophilic alcoholic solvents like tert-butanol to increase yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Basic conditions with solvents like tert-butanol.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.

Mechanism of Action

The mechanism of action of 1-(2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit Rab geranylgeranyl transferase, disrupting Rab11A prenylation in human cells . This inhibition can lead to various biological effects, including anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for developing novel therapeutic agents and materials.

Properties

IUPAC Name

1-[2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c1-10(19)15-14(16-13-7-2-3-8-17(13)15)11-5-4-6-12(9-11)18(20)21/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYUUPHGLFVEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C2N1C=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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